molecular formula C17H21NO5S B118087 Arecaidine propargyl ester tosylate CAS No. 147202-94-6

Arecaidine propargyl ester tosylate

Cat. No. B118087
CAS RN: 147202-94-6
M. Wt: 351.4 g/mol
InChI Key: LYHWIOMAWPVTPI-UHFFFAOYSA-N
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Description

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors .


Molecular Structure Analysis

The molecular formula of Arecaidine propargyl ester tosylate is C10H13NO2.C7H8SO3 . Its average mass is 351.417 Da and its monoisotopic mass is 351.114044 Da .


Physical And Chemical Properties Analysis

Arecaidine propargyl ester tosylate has a molecular weight of 351.42 . It is soluble up to 100 mM in water .

Scientific Research Applications

Muscarinic Receptor Agonist

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist . Muscarinic receptors are a type of acetylcholine receptor and play critical roles in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion. As an agonist, Arecaidine propargyl ester tosylate can activate these receptors, making it a valuable tool in research related to the nervous system and related diseases.

Cardiac Research

This compound shows some selectivity for cardiac versus ileal M2 receptors . The M2 receptors are a subtype of muscarinic receptors found in the heart and are responsible for slowing the heart rate. Therefore, Arecaidine propargyl ester tosylate can be used in cardiac research, particularly in studies related to heart rate regulation and cardiac diseases.

Mechanism of Action

Target of Action

Arecaidine propargyl ester tosylate is a potent muscarinic receptor (mAChR) agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an agonist, arecaidine propargyl ester tosylate binds to the muscarinic acetylcholine receptors, mimicking the action of the natural neurotransmitter acetylcholine. This binding triggers a series of biochemical reactions that lead to the activation of the receptor and the subsequent physiological responses .

Biochemical Pathways

The activation of muscarinic acetylcholine receptors by arecaidine propargyl ester tosylate can influence several biochemical pathways. For instance, it can stimulate the phosphoinositide signaling pathway, leading to the release of intracellular calcium ions and the activation of protein kinase C. These events can result in various downstream effects, such as the contraction of smooth muscles or the slowing down of heart rate .

Result of Action

The activation of muscarinic acetylcholine receptors by arecaidine propargyl ester tosylate can lead to various molecular and cellular effects. For example, it can cause the contraction of smooth muscles, decrease heart rate, and stimulate glandular secretion. These effects are typically associated with the activation of the parasympathetic nervous system .

Safety and Hazards

In case of inhalation, it is recommended to move to fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWIOMAWPVTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424994
Record name ARECAIDINE PROPARGYL ESTER TOSYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arecaidine propargyl ester tosylate

CAS RN

147202-94-6
Record name ARECAIDINE PROPARGYL ESTER TOSYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arecaidine propargyl ester tosylate

Q & A

Q1: What is the mechanism behind APET's effects on dopamine release?

A: Research indicates that APET's influence on DA release is mediated indirectly through its impact on cholinergic interneurons within the striatum. [] By activating mAChRs on these interneurons, APET inhibits the release of acetylcholine (ACh). This, in turn, modifies the activity of nicotinic acetylcholine receptors (nAChRs) located on dopaminergic axons. The net result is a modulation of DA release probability. Interestingly, the specific mAChR subtypes involved differ between the dorsolateral striatum (caudate-putamen, CPu) and ventromedial striatum (nucleus accumbens, NAc). In the CPu, both M2 and M4 mAChRs are required for APET's effects, while in the NAc, only M4 is necessary. [] This suggests potential for region-specific targeting of DA modulation.

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